molecular formula C8H10INO B13012261 2-Amino-1-(2-iodophenyl)ethanol

2-Amino-1-(2-iodophenyl)ethanol

Katalognummer: B13012261
Molekulargewicht: 263.08 g/mol
InChI-Schlüssel: CWLIBAOBIAUKPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2-iodophenyl)ethanol is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group, a hydroxyl group, and an iodine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-1-(2-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzaldehyde with nitromethane to form 2-iodo-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride . Another method involves the direct iodination of 2-amino-1-phenylethanol using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-iodobenzaldehyde, while substitution reactions can produce various derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H10INO

Molekulargewicht

263.08 g/mol

IUPAC-Name

2-amino-1-(2-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2

InChI-Schlüssel

CWLIBAOBIAUKPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CN)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.